molecular formula C6H8N2O3 B600041 2-(Methoxymethyl)pyrimidine-4,6-diol CAS No. 1903-90-8

2-(Methoxymethyl)pyrimidine-4,6-diol

Cat. No.: B600041
CAS No.: 1903-90-8
M. Wt: 156.141
InChI Key: AVELSBXWALYUPN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyrimidine-4,6-diol typically involves the reaction of pyrimidine derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Methoxymethyl)pyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)pyrimidine-4,6-diol is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential therapeutic agents .

Properties

IUPAC Name

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVELSBXWALYUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701193
Record name 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-90-8
Record name 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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